(1r,2r,4s,5r)-2-(Benzo[b]thiophen-5-Yl)methyl-1,4,5-Trihydroxy-3-Oxocyclohexane-1-Carboxylic Acid
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Overview
Description
The compound “BZ5” refers to 3-Quinuclidinyl benzilate, a chemical known for its use as a military incapacitating agent. It is an ester of benzilic acid with an alcohol derived from quinuclidine. This compound is odorless, bitter-tasting, and has a white crystalline appearance .
Preparation Methods
The synthesis of 3-Quinuclidinyl benzilate involves the esterification of benzilic acid with quinuclidin-3-ol. The reaction typically requires an acid catalyst and proceeds under reflux conditions. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
3-Quinuclidinyl benzilate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to benzilic acid and quinuclidin-3-ol.
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions .
Scientific Research Applications
3-Quinuclidinyl benzilate has several scientific research applications:
Chemistry: It is used to study esterification and hydrolysis reactions.
Biology: It serves as a tool to investigate the effects of anticholinergic agents on biological systems.
Medicine: Research on its effects helps in understanding the mechanisms of anticholinergic toxicity and developing antidotes.
Industry: It is used in the development of chemical defense agents and protective measures.
Mechanism of Action
3-Quinuclidinyl benzilate exerts its effects by acting as an antagonist of muscarinic acetylcholine receptors. This action blocks the neurotransmitter acetylcholine, leading to a range of physiological and psychological effects, including delirium, hallucinations, and cognitive dysfunction. The molecular targets are primarily the muscarinic receptors in the central and peripheral nervous systems .
Comparison with Similar Compounds
Similar compounds to 3-Quinuclidinyl benzilate include:
Atropine: Another anticholinergic agent with similar effects but different chemical structure.
Scopolamine: Also an anticholinergic, used for motion sickness and postoperative nausea.
Benztropine: Used in the treatment of Parkinson’s disease and has anticholinergic properties.
3-Quinuclidinyl benzilate is unique due to its specific structure and potent anticholinergic effects, making it particularly effective as an incapacitating agent .
Properties
Molecular Formula |
C16H16O6S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(1R,2R,4S,5R)-2-(1-benzothiophen-5-ylmethyl)-1,4,5-trihydroxy-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H16O6S/c17-11-7-16(22,15(20)21)10(13(18)14(11)19)6-8-1-2-12-9(5-8)3-4-23-12/h1-5,10-11,14,17,19,22H,6-7H2,(H,20,21)/t10-,11+,14-,16+/m0/s1 |
InChI Key |
WFQJMZIPFQUOBR-FJXFWJLJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)[C@@H]([C@]1(C(=O)O)O)CC2=CC3=C(C=C2)SC=C3)O)O |
Canonical SMILES |
C1C(C(C(=O)C(C1(C(=O)O)O)CC2=CC3=C(C=C2)SC=C3)O)O |
Origin of Product |
United States |
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